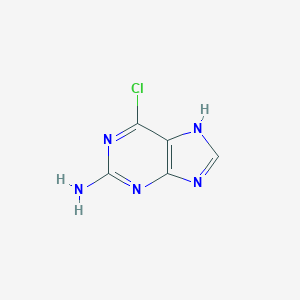

2-Amino-6-chloropurine

説明

an antimalarial that inhibits hypoxanthine-guanine-xanthine phosphoribosyltransferase; structure in first source

Structure

3D Structure

特性

IUPAC Name |

6-chloro-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYIULNRIVUMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074432 | |

| Record name | 6-Chloro-2-aminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10310-21-1, 133762-81-9 | |

| Record name | 2-Amino-6-chloropurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10310-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-chloropurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-chloropurin-9-yl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-chloropurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-aminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-7H-purin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-6-CHLOROPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83V03P835E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 2-Amino-6-chloropurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chloropurine is a pivotal intermediate in the synthesis of numerous biologically active purine (B94841) analogs, most notably the antiviral drugs famciclovir (B1672041) and penciclovir. Its history is intertwined with the pioneering work on purine antimetabolites. This guide provides a comprehensive overview of the discovery and the evolution of synthetic methodologies for this compound, presenting a comparative analysis of various routes, detailed experimental protocols, and graphical representations of the synthetic workflows.

Historical Context: The Dawn of Purine Analogs

The discovery and development of this compound are rooted in the broader history of purine analog research. In the mid-20th century, the groundbreaking work of George Hitchings and Gertrude Elion revolutionized drug discovery through the concept of "rational drug design." They hypothesized that interfering with the nucleic acid metabolism of cancer cells and pathogenic organisms could inhibit their growth. This led to the synthesis of various purine antimetabolites that could act as mimics of the natural purines, adenine (B156593) and guanine (B1146940), thereby blocking DNA and RNA synthesis.

Their research in the 1950s led to the successful synthesis of compounds like 6-mercaptopurine (B1684380) (6-MP) and thioguanine, which became crucial in the treatment of leukemia. While this compound itself was not initially identified as a therapeutic agent, its development was a logical extension of this era of purine chemistry, providing a versatile building block for further chemical modifications at the 6-position of the purine ring. Its primary role emerged as a key intermediate in the synthesis of more complex nucleoside analogs with antiviral properties.

Comparative Analysis of Synthetic Routes

The synthesis of this compound has evolved over the years, with various methods being developed to improve yield, purity, and industrial scalability. The primary challenge in many of these syntheses is the low solubility of the common starting material, guanine. Below is a summary of the major synthetic strategies and their reported quantitative data.

| Synthetic Route | Starting Material(s) | Key Reagents | Reported Yield (%) | Reported Purity (%) | Key Advantages | Key Disadvantages |

| Direct Chlorination of Guanine | Guanine | Phosphorus oxychloride (POCl₃), Phase-transfer catalyst (e.g., tetraethylammonium (B1195904) chloride) | 30 - 72.1 | >98 | One-step process. | Low yield due to guanine's poor solubility, requires expensive phase-transfer catalysts. |

| Acylation Followed by Chlorination | Guanine | Acetic anhydride, POCl₃, Phase-transfer catalyst | 55 - 75 | Not specified | Improved solubility of the acylated intermediate, leading to higher yields. | Multi-step process. |

| From Pyrimidine (B1678525) Derivatives | 2,4,5-Triamino-6-chloropyrimidine | Triethyl orthoformate | 60 - 70 | Not specified | Avoids the use of guanine. | The synthesis of the starting pyrimidine can be complex and lengthy. |

| Oxidation, Chlorination, and Reduction of Guanine | Guanine | Oxidant (e.g., H₂O₂), Chlorinating agent (e.g., POCl₃), Reducing agent | 58 - 82 | >99 | High yield and purity. | Multi-step process, potential for side reactions during oxidation. |

| From Ethyl Cyanoacetate and Chloroformamidine Hydrochloride | Ethyl cyanoacetate, Chloroformamidine hydrochloride, Liquid ammonia | Formic acid, Sodium hydroxide (B78521) | ~92 | >99 | High yield and purity, uses readily available and inexpensive raw materials. | Involves multiple steps and intermediates. |

Experimental Protocols

Direct Chlorination of Guanine with a Phase-Transfer Catalyst

This method represents a one-step approach to the synthesis of this compound from guanine.

Procedure:

-

A mixture of guanine (4.5 g, 30 mmol), tetraethylammonium chloride (7.46 g, 45 mmol, pre-dried), phosphorus oxychloride (16.5 ml), and acetonitrile (B52724) (60 ml) is heated under reflux for 70 minutes.

-

The reaction mixture is allowed to cool, and the solid material is filtered off.

-

The solid is suspended in water, and the pH is adjusted to alkaline with aqueous sodium hydroxide, followed by neutralization to pH 7 with dilute hydrochloric acid.

-

The product, this compound, is extracted with ethyl acetate.

Synthesis via Acylation of Guanine

This two-step method involves the acylation of guanine to improve solubility before the chlorination step.

Procedure:

-

Acylation: Guanine is reacted with an acylating agent, such as acetic anhydride, to form 2,9-diacetylguanine.

-

Chlorination and Hydrolysis: Diacetylguanine (8.0 g, 0.034 moles), triethylmethylammonium chloride (15.45 g, 0.102 moles), and triethylamine (B128534) (4.74 ml, 0.034 moles) are heated in acetonitrile (70 ml) to 50°C.

-

Phosphorus oxychloride (6.34 ml, 0.068 moles) is added, and the mixture is stirred for 4 hours.

-

The cooled reaction mixture is added to an aqueous sodium hydroxide solution (20 g in 300 ml of water) and heated to 80°C for 2 hours to facilitate hydrolysis.

-

After cooling, the pH is adjusted to 7 with 10% hydrochloric acid. The precipitated product is filtered, washed with water, and dried.

Synthesis from a Pyrimidine Precursor

This route builds the purine ring system from a pyrimidine derivative.

Procedure:

-

2,4,5-Triamino-6-chloropyrimidine hydrochloride is heated with triethyl orthoformate at 105°C overnight, allowing the ethanol (B145695) produced to distill off.

-

After cooling, the reaction mixture is filtered to yield this compound hydrochloride.

-

The hydrochloride salt is suspended in water, and the pH is adjusted to 12 with sodium hydroxide. The solution is warmed, filtered over charcoal, and the pH is adjusted to 7.5 to precipitate the free base, this compound.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic pathways to this compound.

Caption: Direct Chlorination of Guanine.

Caption: Synthesis via Acylation of Guanine.

Caption: Synthesis from a Pyrimidine Derivative.

Conclusion

The synthesis of this compound has seen significant advancements since the initial explorations into purine chemistry. While direct chlorination of guanine offers a straightforward approach, its efficiency is often hampered by the low solubility of the starting material. Methods involving the acylation of guanine or building the purine ring from pyrimidine precursors provide higher yields but at the cost of additional synthetic steps. More recent developments, such as the multi-step process involving oxidation, chlorination, and reduction, or the route starting from ethyl cyanoacetate, offer promising avenues for high-yield and high-purity production on an industrial scale. The choice of a particular synthetic route will depend on a balance of factors including cost, scalability, and environmental considerations. The continued importance of this compound as a key building block in the pharmaceutical industry ensures that research into optimizing its synthesis will remain an active area of investigation.

A Technical Guide to the Mechanism of Action of 2-Amino-6-chloropurine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-amino-6-chloropurine, a versatile purine (B94841) analog, have garnered significant interest in medicinal chemistry due to their potent and diverse biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of these compounds, with a particular focus on their anticancer properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved in their activity. The primary mechanisms elucidated include the induction of apoptosis through the mitochondrial pathway, cell cycle arrest at the G1 and G2/M phases, and the direct inhibition of key enzymes such as topoisomerase II and cyclin-dependent kinases (CDKs). This guide is intended to be a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction

This compound is a synthetic purine derivative that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, particularly nucleoside analogs.[1] These derivatives have demonstrated a broad spectrum of pharmacological effects, including antiviral, antifungal, and notably, anticancer activities.[2][3][4] Their structural similarity to endogenous purines, such as guanine (B1146940) and adenine, allows them to interfere with various cellular processes, making them attractive candidates for therapeutic development. This guide focuses on the molecular mechanisms underpinning the antiproliferative and cytotoxic effects of this compound derivatives in cancer cells.

Core Mechanisms of Action

The anticancer effects of this compound derivatives are multifaceted, primarily converging on the induction of programmed cell death (apoptosis) and the halting of cell proliferation through cell cycle arrest. Furthermore, specific derivatives have been shown to directly inhibit enzymes that are critical for DNA replication and cell cycle progression.

Induction of Apoptosis

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis. Evidence suggests that these compounds can trigger the intrinsic, or mitochondrial-dependent, pathway of apoptosis.[2]

Signaling Pathway for Apoptosis Induction

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of carbocyclic analogues of lyxofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-6-chloropurine: A Linchpin in the Synthesis of Novel Nucleoside Analogs for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloropurine is a critical heterocyclic building block in the field of medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of nucleoside analogs. Its strategic substitution pattern, featuring a reactive chlorine atom at the 6-position and an amino group at the 2-position, allows for facile chemical modifications to generate derivatives with significant therapeutic potential. These analogs, which mimic endogenous nucleosides, can interact with various cellular targets, leading to potent antiviral and anticancer activities. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of nucleoside analogs derived from this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Synthetic Strategies for Nucleoside Analogues from this compound

The synthesis of nucleoside analogs from this compound primarily involves the glycosylation of the purine (B94841) base, followed by modifications of the purine ring and the sugar moiety.

Glycosylation of this compound

The crucial step in the synthesis of nucleoside analogs is the formation of the N-glycosidic bond between the purine base and a sugar moiety, typically a protected ribose or deoxyribose derivative. Both chemical and enzymatic methods are employed for this transformation.

Chemical Glycosylation: The Vorbrüggen glycosylation is a widely used method that involves the reaction of a silylated purine with a protected sugar derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[1][2] The reaction conditions can be tuned to favor the formation of the desired N9-isomer over the N7-isomer.[1][2]

Enzymatic Glycosylation: Enzymatic methods offer high regio- and stereoselectivity, yielding the desired β-anomer with high purity.[3] Purine nucleoside phosphorylase (PNP) is a key enzyme that catalyzes the reversible phosphorolysis of purine nucleosides.[4] In a transglycosylation reaction, a donor nucleoside (e.g., a pyrimidine (B1678525) nucleoside) provides the sugar-1-phosphate in situ, which then reacts with this compound to form the corresponding nucleoside.[5]

Modifications of the Purine Ring

The chlorine atom at the C6 position of the this compound nucleoside is a versatile handle for introducing various substituents through nucleophilic aromatic substitution. This allows for the synthesis of a diverse library of compounds with different biological activities. For instance, reaction with ammonia (B1221849) or amines yields adenosine (B11128) or N6-substituted adenosine analogs, respectively. Treatment with sodium methoxide (B1231860) can introduce a methoxy (B1213986) group, a key feature in the structure of the anticancer drug nelarabine.

Quantitative Data on Synthesis and Biological Activity

The following tables summarize key quantitative data related to the synthesis and biological activity of nucleoside analogs derived from this compound and related compounds.

Table 1: Synthesis of this compound and its Derivatives

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Guanine | This compound | Phosphorus oxychloride, tetraethylammonium (B1195904) chloride, acetonitrile, reflux | 72.1 | [6] |

| 2-Formylamino-6-chloropurine acetate (B1210297) | This compound | 10% NaOH, then 35% HCl | 91.7 - 94.0 | [7] |

| This compound | 2,6-Dichloropurine (B15474) | 35% HCl, Sodium nitrite | 35.0 | [8] |

Table 2: Anticancer Activity of Nelarabine and Related Guanosine Analogs

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Nelarabine | KE-37 | T-cell Acute Lymphoblastic Leukemia | 1.86 | [9] |

| Nelarabine | DND-41 | T-cell Acute Lymphoblastic Leukemia | 1.93 | [9] |

| Nelarabine | SUP-T1 | T-cell Acute Lymphoblastic Leukemia | 2.29 | [9] |

| Nelarabine | LOUCY | T-cell Acute Lymphoblastic Leukemia | 300 | [10] |

| Ara-G | T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 2 - 5.5 | [10] |

| Serine derivative of 2-chloropurine arabinoside | U937 | Acute Myeloid Leukemia | 16 | [3] |

Table 3: Antiviral Activity of Nucleoside Analogs

| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |

| Riboprine | SARS-CoV-2 (Omicron) | Vero | 0.45 | [11] |

| Forodesine | SARS-CoV-2 (Omicron) | Vero | 0.70 | [11] |

| Unnamed Nucleoside Analog | Yellow Fever Virus | - | 0.25 - 1 | [12] |

| Remdesivir | SARS-CoV-2 | Vero | 1.0 | [13] |

| Sofosbuvir analog | SARS-CoV-2 | Vero | 6.3 | [13] |

| Tubercidin | SARS-CoV-2 | Calu-3 | - | [14] |

| Thioguanine | SARS-CoV-2 | Calu-3 | - | [14] |

| 6-Mercaptopurine | SARS-CoV-2 | Calu-3 | - | [14] |

Experimental Protocols

Protocol 1: One-step Synthesis of this compound from Guanine[6]

-

Materials: Guanine, phosphorus oxychloride, tetraethylammonium chloride, acetonitrile.

-

Procedure: a. To a flask, add guanine, tetraethylammonium chloride, and acetonitrile. b. Add phosphorus oxychloride to the mixture. c. Heat the reaction mixture to reflux. d. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC). e. Upon completion, cool the reaction mixture. f. Isolate the product by filtration. g. Purify the crude product by recrystallization. h. Confirm the structure of the final product using IR, MS, and ¹³C NMR spectroscopy.

Protocol 2: Enzymatic Synthesis of this compound Ribonucleoside[5]

-

Materials: this compound, a suitable pyrimidine nucleoside donor (e.g., uridine), pyrimidine nucleoside phosphorylase (BbPyNP), purine nucleoside phosphorylase (AmPNP), phosphate (B84403) buffer (pH 7.0-8.0).

-

Procedure: a. Prepare a reaction mixture containing this compound, the pyrimidine nucleoside donor, and phosphate buffer. b. Add BbPyNP and AmPNP to the reaction mixture. c. Incubate the reaction at the optimal temperature for the enzymes (e.g., 55°C). d. Monitor the formation of the product by HPLC. e. Upon reaching equilibrium or desired conversion, terminate the reaction (e.g., by heating or adding an organic solvent). f. Purify the product using column chromatography.

Protocol 3: Purification of Nucleoside Analogs by Column Chromatography[15]

-

Materials: Crude nucleoside analog, silica (B1680970) gel, appropriate solvent system (e.g., a gradient of methanol (B129727) in chloroform (B151607) or ethyl acetate in hexanes).

-

Procedure: a. Prepare a silica gel slurry in the initial eluting solvent and pack it into a glass column. b. Dissolve the crude nucleoside analog in a minimum amount of the eluting solvent or a stronger solvent. c. Load the sample onto the top of the silica gel bed. d. Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used. e. Collect fractions and monitor the separation using TLC or HPLC. f. Combine the fractions containing the pure product and evaporate the solvent to obtain the purified nucleoside analog.

Mandatory Visualizations

Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. US6187921B1 - this compound and method for preparing the same - Google Patents [patents.google.com]

- 8. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]

- 9. Drug: Nelarabine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of a series of nucleoside analogs as effective anticoronaviral-2 drugs against the Omicron-B.1.1.529/BA.2 subvariant: A repurposing research study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. med.aws.emory.edu [med.aws.emory.edu]

- 14. biorxiv.org [biorxiv.org]

spectroscopic data (NMR, IR, MS) of 2-Amino-6-chloropurine

An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-6-chloropurine

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a substituted purine (B94841) derivative of significant interest in chemical and pharmaceutical research. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.112 | Singlet | H8 |

| 6.97 | Singlet | NH₂ |

Solvent: DMSO-d₆, Reference: TMS[1][2]

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 159.741 | C6 |

| 155.266 | C2 |

| 153.62 | C4 |

| 142.45 | C8 |

| 123.12 | C5 |

Solvent: DMSO-d₆, Reference: TMS[1][2]

Infrared (IR) Spectroscopy Data

The FT-IR spectrum of this compound was recorded in the region of 4000-400 cm⁻¹.[3] Key vibrational modes are associated with the tautomeric forms of the purine.[3]

| Wavenumber (cm⁻¹) | Assignment |

| 3500-3100 | N-H stretching vibrations (amine and purine ring) |

| 1650-1550 | C=N and C=C stretching vibrations of the purine ring |

| 1300-1000 | C-N stretching vibrations |

| 800-600 | C-Cl stretching vibration |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides insights into the molecular weight and fragmentation pattern of the compound.

| m/z | Ion |

| 169 | [M]⁺ |

| 134 | [M-Cl]⁺ |

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[4]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were obtained on a JEOL-DELTA2 500 model spectrometer operating at a frequency of 500 MHz.[2] The sample was prepared by dissolving approximately 100 mM of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1] Tetramethylsilane (TMS) was used as an internal reference for chemical shifts.[2] The experiments were conducted at a temperature of 298K.[1]

Infrared (IR) Spectroscopy

Infrared spectra were recorded on a Perkin-Elmer Model 1320 spectrometer.[2] The sample was prepared as a KBr disk.[2] The spectra were obtained in the range of 400–4000 cm⁻¹.[2]

Mass Spectrometry (MS)

High-resolution mass spectra were acquired using a WATERS HAB 213 machine with Electrospray Ionization (ESI+) in positive mode.[2] Gas Chromatography-Mass Spectrometry (GC-MS) has also been used to analyze the compound.[4]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-6-chloropurine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-6-chloropurine (CAS 10310-21-1), a key intermediate in the synthesis of various therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support further research and development.

Core Properties of this compound

This compound, also known as 6-chloroguanine, is a synthetic purine (B94841) analog.[1][2] Its structure is foundational for the development of various pharmacologically active compounds, including antiviral and anticancer agents.[3][4][5]

| Property | Value |

| Molecular Formula | C₅H₄ClN₅[6] |

| Molecular Weight | 169.57 g/mol [6] |

| IUPAC Name | 6-chloro-7H-purin-2-amine[6] |

| Appearance | White to light yellow crystalline powder[2] |

| Melting Point | >300 °C (decomposes) |

Solubility Profile

The solubility of this compound has been determined in a range of solvents at various temperatures. A key study utilized the shake-flask method to establish its solubility profile.

Solubility in Various Solvents

The mole fraction solubility of this compound in twelve different solvents was measured at temperatures ranging from 278.15 K to 333.15 K. The solubility was found to increase with rising temperature in all tested solvents. The highest solubility was observed in dimethyl sulfoxide (B87167) (DMSO), while the lowest was in water.

The ranking of solvents by solubility is as follows: DMSO > N,N-dimethylformamide (DMF) > 2-butanone (B6335102) > ethylene (B1197577) glycol (EG) > n-butanol > n-propanol > isobutanol > isopropanol (B130326) > 1,4-dioxane (B91453) > ethanol (B145695) > methanol (B129727) > water.

Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (K)

| Temperature (K) | Water (10⁻⁵) | Methanol (10⁻⁵) | Ethanol (10⁻⁵) | n-Propanol (10⁻⁴) | Isopropanol (10⁻⁴) | n-Butanol (10⁻⁴) | Isobutanol (10⁻⁴) | 2-Butanone (10⁻⁴) | 1,4-Dioxane (10⁻⁴) | Ethylene Glycol (10⁻⁴) | DMF (10⁻³) | DMSO (10⁻³) |

| 278.15 | 1.15 | 2.11 | 2.89 | 1.12 | 1.01 | 1.25 | 1.09 | 2.51 | 3.12 | 1.55 | 1.11 | 1.89 |

| 283.15 | 1.32 | 2.45 | 3.38 | 1.31 | 1.18 | 1.47 | 1.27 | 2.93 | 3.65 | 1.81 | 1.30 | 2.21 |

| 288.15 | 1.52 | 2.84 | 3.95 | 1.53 | 1.38 | 1.72 | 1.48 | 3.42 | 4.27 | 2.12 | 1.52 | 2.58 |

| 293.15 | 1.75 | 3.29 | 4.61 | 1.79 | 1.61 | 2.01 | 1.73 | 4.00 | 4.99 | 2.48 | 1.78 | 3.02 |

| 298.15 | 2.02 | 3.81 | 5.38 | 2.09 | 1.88 | 2.35 | 2.02 | 4.67 | 5.84 | 2.90 | 2.08 | 3.53 |

| 303.15 | 2.33 | 4.41 | 6.28 | 2.44 | 2.19 | 2.75 | 2.36 | 5.46 | 6.83 | 3.39 | 2.43 | 4.13 |

| 308.15 | 2.69 | 5.11 | 7.33 | 2.85 | 2.56 | 3.21 | 2.76 | 6.38 | 7.99 | 3.96 | 2.84 | 4.83 |

| 313.15 | 3.11 | 5.92 | 8.56 | 3.33 | 2.99 | 3.75 | 3.22 | 7.46 | 9.34 | 4.63 | 3.32 | 5.64 |

| 318.15 | 3.59 | 6.86 | 10.00 | 3.89 | 3.50 | 4.38 | 3.76 | 8.72 | 10.92 | 5.41 | 3.88 | 6.59 |

| 323.15 | 4.14 | 7.95 | 11.68 | 4.54 | 4.08 | 5.12 | 4.40 | 10.19 | 12.76 | 6.32 | 4.53 | 7.70 |

| 328.15 | 4.78 | 9.21 | 13.64 | 5.31 | 4.77 | 5.98 | 5.14 | 11.91 | 14.91 | 7.39 | 5.30 | 9.00 |

| 333.15 | 5.52 | 10.67 | 15.93 | 6.20 | 5.57 | 6.99 | 6.00 | 13.92 | 17.42 | 8.64 | 6.19 | 10.51 |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The following protocol is a standard procedure for determining the thermodynamic solubility of a compound.[7][8][9][10][11]

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Stoppered flasks or vials

-

Thermostatic shaker bath

-

Centrifuge

-

HPLC system with UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of stoppered flasks, each containing a known volume of the desired solvent. Ensure that undissolved solid is present to confirm saturation.

-

For aqueous solutions, the pH of the suspension should be measured and recorded.[8]

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, allow the flasks to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate any remaining solid particles from the supernatant by centrifugation or filtration.

-

-

Quantification:

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature based on the concentration determined and the dilution factor.

-

Stability Profile

General Stability and Storage

-

Chemical Stability: this compound is a relatively stable compound. However, it is susceptible to hydrolysis under strong acidic or alkaline conditions, which can lead to the formation of guanine (B1146940).[15] It is also advisable to avoid strong oxidizing agents.

-

Storage: The compound should be stored in a well-sealed container in a cool, dry place.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[16][17][18] The following protocol outlines a general approach for conducting a forced degradation study on this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 80-100 °C) for a defined period.

-

Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Use a PDA detector to check for peak purity and a mass spectrometer to identify the mass of the degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Identify and characterize any significant degradation products.

-

Determine the degradation pathway and kinetics if possible.

-

Biological Context: Inhibition of DNA Repair and Methylation Pathways

Derivatives of this compound have been investigated for their potential to inhibit key cellular enzymes, making them valuable leads in drug discovery. Two such enzymes are O⁶-methylguanine-DNA methyltransferase (MGMT) and S-adenosyl-L-homocysteine hydrolase (SAHH).

Inhibition of O⁶-methylguanine-DNA Methyltransferase (MGMT)

MGMT is a crucial DNA repair enzyme that protects cells from the mutagenic effects of alkylating agents.[3][19] It removes alkyl groups from the O⁶ position of guanine in DNA.[3] Some anticancer therapies utilize alkylating agents to damage the DNA of cancer cells. However, the expression of MGMT can lead to drug resistance.[2][20] Inhibitors of MGMT can therefore enhance the efficacy of these therapies. Purine analogs are a class of compounds being explored as MGMT inhibitors.[21]

References

- 1. The mechanism of action of S-adenosylhomocysteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. radiopaedia.org [radiopaedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C5H4ClN5 | CID 5360349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. who.int [who.int]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. CN101139348A - The synthetic method of this compound - Google Patents [patents.google.com]

- 16. biopharmaspec.com [biopharmaspec.com]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. pharmtech.com [pharmtech.com]

- 19. imrpress.com [imrpress.com]

- 20. Regulatory mechanisms of O6-methylguanine methyltransferase expression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DNA-Targeted Inhibition of MGMT - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Therapeutic Applications of 2-Amino-6-chloropurine

Introduction

This compound is a substituted purine (B94841) analog that serves as a pivotal intermediate in the synthesis of a wide array of therapeutic agents.[1][2] Its structural resemblance to guanine (B1146940), a natural purine nucleobase, allows it to be a versatile building block for creating nucleoside analogs. These synthetic analogs are designed to mimic natural nucleosides, enabling them to interfere with critical cellular processes such as nucleic acid synthesis. This interference is the basis for their application in antiviral and anticancer therapies.[3][4][5] This document provides a comprehensive overview of the synthesis, mechanism of action, and significant therapeutic applications of this compound and its derivatives, supported by quantitative data and detailed experimental protocols.

1. Synthesis of this compound

The synthesis of this compound is a critical first step in the production of numerous active pharmaceutical ingredients. Several synthetic routes have been developed, often starting from guanine or its derivatives. One common and effective method involves the chlorination of guanine using a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a phase transfer catalyst.[6][7]

Caption: General workflow for the synthesis of this compound from guanine.

2. Therapeutic Rationale and Mechanism of Action

The therapeutic potential of this compound stems from its role as a precursor to nucleoside analogs. These analogs, once incorporated into a sugar moiety, can be phosphorylated by viral or cellular kinases to form triphosphate derivatives. These derivatives then act as competitive inhibitors or alternative substrates for DNA or RNA polymerases, leading to the termination of the growing nucleic acid chain. This mechanism is highly effective in disrupting the replication of viruses and the proliferation of cancer cells.[3][8]

*Antiviral Mechanism: In virus-infected cells, viral kinases (such as Herpes Simplex Virus thymidine (B127349) kinase) often perform the initial phosphorylation step more efficiently than cellular kinases. This selective activation concentrates the active drug in infected cells, reducing toxicity to normal, uninfected cells.[5] The resulting triphosphate analog is incorporated into the viral DNA, and because it often lacks the 3'-hydroxyl group necessary for chain elongation, it acts as a chain terminator, halting viral replication.[8]

*Anticancer Mechanism: In oncology, derivatives of this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest, typically at the G2/M checkpoint.[4][9] By interfering with DNA synthesis and repair mechanisms, these compounds can selectively target rapidly dividing cancer cells, leading to their elimination.

Caption: General mechanism of action for antiviral nucleoside analogs derived from this compound.

3. Potential Therapeutic Applications

This compound is a crucial starting material for a variety of drugs with established and emerging therapeutic uses.

3.1. Antiviral Drugs

This is the most prominent application. It is an essential intermediate for several key antiviral medications:

-

Famciclovir (B1672041) & Penciclovir: Used to treat infections caused by herpes viruses, including herpes zoster (shingles) and herpes simplex (cold sores, genital herpes).[2]

-

Abacavir (B1662851): A reverse transcriptase inhibitor used in the treatment of HIV/AIDS.[1]

-

Valacyclovir: A prodrug of acyclovir (B1169) used for herpes virus infections.[2]

-

Emerging Antiviral Research: Derivatives have also been investigated for activity against other viruses, including Epstein-Barr virus (EBV), human herpes virus 6 (HHV-6), and even SARS-CoV.[10][11][12] 6-chloropurine (B14466) arabinoside, a derivative, has shown potent activity against varicella-zoster virus (VZV).[5]

3.2. Anticancer Drugs

The purine backbone of this compound makes it an attractive scaffold for the development of antineoplastic agents.

-

Cytotoxic Activity: A series of novel nucleosides based on a 6-chloropurine scaffold demonstrated significant cytotoxic effects against human melanoma, lung carcinoma, ovarian carcinoma, and colon adenocarcinoma cell lines.[4]

-

Mechanism of Action: These compounds have been shown to induce apoptosis and cause a G2/M cell cycle arrest in cancer cells, highlighting their potential as chemotherapeutic agents.[4][9]

3.3. Other Applications

Patents and literature also describe its use in the synthesis of drugs with other potential therapeutic effects, including anti-inflammatory and blood pressure-lowering properties, as well as for creating immunomodulatory compounds.[1][2][13]

4. Quantitative Data

The efficacy of this compound derivatives has been quantified in numerous preclinical studies. The tables below summarize key findings.

Table 1: Antiviral Activity of this compound Derivatives

| Derivative | Virus | Assay Type | Efficacy (IC₅₀ / EC₅₀) | Reference |

| This compound-dideoxyribofuranoside | HIV | Anti-HIV Test | Inhibition at 2 µM | [8] |

| 6-Chloropurine arabinoside | Varicella-Zoster Virus (VZV) | Antiviral Assay | Potent Activity (specific value not stated) | [5] |

| 6-Chloropurine arabinoside | Herpes Simplex Virus 1 (HSV-1) | Antiviral Assay | Moderate Activity (specific value not stated) | [5] |

| 6-Chloropurine nucleoside analogs | SARS-CoV | Plaque Reduction | Activity comparable to Mizoribine and Ribavirin | [11][12] |

Table 2: Anticancer Activity of this compound Derivatives

| Derivative Class | Cell Line | Disease Model | Efficacy (GI₅₀ / IC₅₀) | Reference |

| 6-chloropurine nucleosides | Various | Melanoma, Lung, Ovarian, Colon Carcinoma | Micromolar GI₅₀ values | [4] |

| 9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine | U937 | Human Acute Myeloid Leukemia | IC₅₀ = 16 µM | [14] |

| Nelarabine (related purine analog for comparison) | U937 | Human Acute Myeloid Leukemia | IC₅₀ = 3 µM | [14] |

5. Experimental Protocols

Detailed and reproducible methodologies are crucial for the evaluation of new chemical entities. Below are representative protocols for synthesis and in vitro cytotoxicity assessment.

5.1. Protocol: Synthesis of this compound

This protocol is a composite based on common methods described in the literature.[6][7]

-

Reaction Setup: In a flask equipped for reflux, combine guanine (1 equivalent), a phase transfer catalyst such as tetraethylammonium chloride (1.5 equivalents), and a solvent like acetonitrile.

-

Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃) (4-5 equivalents) to the mixture.

-

Reaction: Heat the mixture under reflux for approximately 70-90 minutes. The reaction can also be facilitated using an ultrasonic bath at around 60°C for 2 hours followed by reflux.[7]

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the solid material and suspend it in water.

-

Adjust the pH of the aqueous suspension to alkaline using an aqueous sodium hydroxide (B78521) solution.

-

Neutralize the solution back to pH 7 with dilute hydrochloric acid.

-

-

Extraction and Purification:

-

Perform continuous extraction of the aqueous mixture with a suitable organic solvent, such as ethyl acetate, for 24 hours.

-

Concentrate the organic phase to yield the crude product.

-

The final product, this compound, can be further purified by recrystallization.

-

5.2. Protocol: In Vitro Cytotoxicity Sulforhodamine B (SRB) Assay

This protocol is based on the methodology used to evaluate the antitumor potential of 6-chloropurine nucleosides.[4]

-

Cell Seeding: Plate cells from the desired cancer cell line (e.g., melanoma, lung carcinoma) into 96-well microtiter plates at an appropriate density and allow them to adhere for 24 hours.

-

Compound Addition: Add the test compounds (derivatives of this compound) at a range of concentrations to the wells. Include a positive control (e.g., doxorubicin) and a negative control (vehicle).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

-

Cell Fixation: Gently add cold 10% trichloroacetic acid (TCA) to each well to fix the cells, and incubate for 1 hour at 4°C.

-

Staining: Wash the plates multiple times with water and allow them to air dry. Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Data Acquisition: Add 10 mM Trizma base solution to each well to solubilize the protein-bound dye. Measure the absorbance (optical density) on a microplate reader at approximately 515 nm.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) from the dose-response curves.

This compound is a cornerstone molecule in medicinal chemistry, providing a robust scaffold for the development of potent antiviral and anticancer agents. Its utility as a key intermediate in the synthesis of clinically significant drugs like famciclovir and abacavir is well-established. Ongoing research continues to uncover new therapeutic potential for its derivatives, particularly in oncology and in combating emerging viral threats. The synthetic accessibility of this compound, combined with the proven efficacy of its downstream products, ensures that it will remain a molecule of high interest for drug development professionals for the foreseeable future. Further exploration of novel substitutions on the purine ring and the attached sugar moieties promises to yield next-generation therapeutics with improved efficacy, selectivity, and safety profiles.

References

- 1. CN113234077B - Synthesis method of this compound - Google Patents [patents.google.com]

- 2. CN110627729B - this compound, and synthesis method, intermediate and application thereof - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US4736029A - Process for preparing this compound - Google Patents [patents.google.com]

- 8. CA2004784C - Anti-aids virus agent 2-amino-6-chlorpurine-9-.beta.-2,'3'-dideoxyribofuranoside - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 6-Chloroguanine | 10310-21-1 [chemicalbook.com]

- 11. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to In Vitro Studies with 2-Amino-6-chloropurine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chloropurine is a synthetic purine (B94841) analog that serves as a crucial intermediate in the synthesis of a variety of biologically active nucleoside derivatives. While in vitro studies on this compound itself are limited, its derivatives have been the subject of extensive research, demonstrating significant potential as antiviral and anticancer agents. This technical guide provides a comprehensive overview of the in vitro evaluation of this compound derivatives, with a focus on their effects on cell viability, enzyme inhibition, and the underlying molecular mechanisms, including the induction of apoptosis and cell cycle arrest. Detailed experimental protocols for key assays are provided, along with a quantitative summary of the biological activities of selected compounds.

Introduction

This compound, a 6-substituted purine, is a versatile building block in medicinal chemistry.[1] Its structural similarity to natural purines like guanine (B1146940) allows its derivatives to interact with various biological targets, including enzymes involved in nucleic acid metabolism and cell cycle regulation. The primary therapeutic interest in this class of compounds lies in their development as nucleoside analogs with potent antiviral and antitumor properties.[2] These analogs, upon intracellular phosphorylation, can act as competitive inhibitors of viral DNA and RNA polymerases or be incorporated into nucleic acids, leading to chain termination.[1] In the context of cancer, derivatives of this compound have been shown to induce cell death and halt cell proliferation in various cancer cell lines.[3] This guide will delve into the in vitro methodologies used to characterize these effects and summarize the key findings.

In Vitro Biological Activities

The biological effects of this compound derivatives are typically assessed through a battery of in vitro assays. The primary areas of investigation include cytotoxicity against cancer cell lines, inhibition of key enzymes, and elucidation of the mechanisms of action, such as apoptosis and cell cycle arrest.

Cytotoxicity and Antiproliferative Activity

A significant focus of in vitro studies on this compound derivatives is their cytotoxic and antiproliferative effects on cancer cells. Various human cancer cell lines are used to screen these compounds, and their potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the growth inhibition 50 (GI50) value.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| 9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine | U937 (Human acute myeloid leukemia) | MTT | 16 | [4] |

| Nelarabine (Reference) | U937 (Human acute myeloid leukemia) | MTT | 3 | [4] |

| 2-amino-4,6-diphenylnicotinonitrile derivative 3 | MDA-MB-231 (Breast cancer) | Not Specified | Data not provided | [5] |

| 2-amino-4,6-diphenylnicotinonitrile derivative 3 | MCF-7 (Breast cancer) | Not Specified | Data not provided | [5] |

| 2-Sulfanilylpurine derivatives (general) | CDK2 | Kinase Assay | Various, nM to µM range | [6] |

Note: Specific IC50/GI50 values for many derivatives mentioned in the literature were not explicitly provided in the search results.

Enzyme Inhibition

The purine scaffold of this compound suggests that its derivatives may act as inhibitors of enzymes involved in purine metabolism. Key enzymes in this pathway, such as adenosine (B11128) deaminase (ADA) and xanthine (B1682287) oxidase (XOD), are important therapeutic targets.

Table 2: In Vitro Enzyme Inhibition by Purine Analogs

| Inhibitor | Enzyme | Substrate | Ki (µM) | IC50 (µM) | Reference |

| 2-amino-6-hydroxy-8-mercaptopurine (AHMP) | Xanthine Oxidase | Xanthine | 5.78 ± 0.48 | 17.71 ± 0.29 | |

| 2-amino-6-hydroxy-8-mercaptopurine (AHMP) | Xanthine Oxidase | 6-Mercaptopurine | 0.96 ± 0.01 | 0.54 ± 0.01 | |

| 2-amino-6-purinethiol (APT) | Xanthine Oxidase | Xanthine | 6.61 ± 0.28 | 16.38 ± 0.21 | |

| 2-amino-6-purinethiol (APT) | Xanthine Oxidase | 6-Mercaptopurine | 1.30 ± 0.09 | 2.57 ± 0.08 | |

| 2-chloroadenosine | Adenosine Deaminase (E. coli) | Adenosine | Reduced deamination rate by 63% | Not provided | [7] |

| 2-chloro-arabinoadenosine | Adenosine Deaminase (E. coli) | Adenosine | Reduced deamination rate by 54% | Not provided | [7] |

Mechanisms of Action

In vitro studies have revealed that the anticancer effects of this compound derivatives are often mediated through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which many chemotherapeutic agents eliminate cancer cells. Derivatives of 6-chloropurine (B14466) have been shown to induce apoptosis in various cancer cell lines.[3] The process of apoptosis is complex, involving a cascade of events orchestrated by a family of proteases called caspases.

The general mechanism of apoptosis induction can be visualized as a signaling pathway.

Caption: Intrinsic pathway of apoptosis induction.

Cell Cycle Arrest

In addition to inducing apoptosis, many purine analogs, including derivatives of this compound, can halt the proliferation of cancer cells by causing cell cycle arrest.[3] Studies have specifically pointed to an arrest in the G2/M phase of the cell cycle.[3] This checkpoint prevents cells with damaged DNA from entering mitosis, and prolonged arrest at this stage can trigger apoptosis. The G2/M checkpoint is tightly regulated by the activity of cyclin-dependent kinases (CDKs), particularly the Cdc2/cyclin B complex.[8] Inhibition of this complex prevents the cell from progressing into mitosis.

The following diagram illustrates the key regulatory points in the G2/M checkpoint that can be targeted by these compounds.

Caption: G2/M checkpoint regulation and points of inhibition.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of this compound and its derivatives.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of total cellular protein content.[1][9]

Materials:

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate spectrophotometer

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48-72 hours).

-

Cell Fixation: Gently remove the culture medium and add 50-100 µL of 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[1]

-

Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove unbound dye. Air-dry the plates completely.[1]

-

SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

-

Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB. Repeat this step three to four times. Air-dry the plates.[1]

-

Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1]

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[1]

The following workflow diagram outlines the SRB assay procedure.

Caption: Workflow for the Sulforhodamine B (SRB) assay.

Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis

This fluorescence microscopy-based assay distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.[10]

Materials:

-

Acridine Orange (AO) solution (e.g., 100 µg/mL in PBS)

-

Ethidium Bromide (EB) solution (e.g., 100 µg/mL in PBS)

-

AO/EB staining solution (mix equal volumes of AO and EB stock solutions)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Culture: Grow cells on coverslips or in culture plates and treat with the test compound to induce apoptosis.

-

Washing: Gently wash the cells once with PBS.[10]

-

Staining: Add 10-20 µL of the AO/EB staining solution directly to the cells and incubate for 5-10 minutes at room temperature, protected from light.[10]

-

Visualization: Observe the cells under a fluorescence microscope.

-

Viable cells: Uniform green nucleus with intact structure.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

-

Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

-

Necrotic cells: Uniformly orange to red nucleus with intact structure.

-

Adenosine Deaminase (ADA) Inhibition Assay

This spectrophotometric assay measures the activity of ADA by monitoring the decrease in absorbance at 265 nm as adenosine is converted to inosine.

Materials:

-

96-well UV-transparent plate or quartz cuvettes

-

Adenosine stock solution (e.g., 10 mM in assay buffer)

-

ADA enzyme solution

-

Inhibitor stock solution (e.g., 1 mM in assay buffer)

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, different dilutions of the inhibitor, and the ADA enzyme solution. Pre-incubate for a defined period (e.g., 15 minutes) to allow inhibitor binding.

-

Initiate Reaction: Add the adenosine solution to start the reaction.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 265 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

Data Analysis: Calculate the initial reaction rates (ΔA/min) for each inhibitor concentration. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC50 value from the dose-response curve.

Conclusion

This compound is a valuable scaffold in the development of novel therapeutic agents. Its derivatives have demonstrated promising in vitro activity, particularly as cytotoxic agents that can induce apoptosis and cell cycle arrest in cancer cells. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this important class of compounds. Future studies should focus on elucidating the specific molecular targets and detailed signaling pathways to better understand their mechanisms of action and to guide the rational design of more potent and selective drug candidates.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. benchchem.com [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. studylib.net [studylib.net]

- 8. Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 10. benchchem.com [benchchem.com]

The Structure-Activity Relationship of 2-Amino-6-chloropurine Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of 2-amino-6-chloropurine analogs, a class of compounds with significant therapeutic potential. By systematically modifying the purine (B94841) core, researchers have developed potent inhibitors of key biological targets, leading to promising candidates for antiviral, anticancer, and other therapeutic areas. This guide provides a comprehensive overview of their biological activities, detailed experimental protocols for their evaluation, and a visual representation of the signaling pathways they modulate.

Core Concepts of SAR in this compound Analogs

The this compound scaffold serves as a versatile template for medicinal chemists. The chlorine atom at the 6-position is a key reactive handle, allowing for nucleophilic substitution to introduce a wide variety of functional groups. The 2-amino group is also amenable to modification, and substitutions on the purine nitrogen atoms further expand the chemical space. These modifications have profound effects on the biological activity of the resulting analogs, influencing their target specificity, potency, and pharmacokinetic properties.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data for various this compound analogs, highlighting key SAR trends.

Kinase Inhibition

This compound analogs have emerged as potent inhibitors of various protein kinases, particularly cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Table 1: Structure-Activity Relationship of 2-Amino-6-substituted-purine Analogs as CDK2 Inhibitors [1][2]

| Compound ID | R Group at C6-position | CDK2 IC50 (µM) | CDK1 IC50 (µM) | Selectivity (CDK1/CDK2) |

| 1 | H | >100 | >100 | - |

| 2 | OMe | 0.85 | 15 | 17.6 |

| 3 | OEt | 0.26 | 8.3 | 31.9 |

| 4 | OPr | 0.08 | 4.2 | 52.5 |

| 5 | O-iPr | 0.1 | 5.1 | 51 |

| 6 | OBu | 0.03 | 1.9 | 63.3 |

| 7 | O-iBu | 0.04 | 2.3 | 57.5 |

| 8 | O-cPentyl | 0.02 | 1.1 | 55 |

| 9 | O-cHexyl | 0.01 | 0.8 | 80 |

| 10 | Phenyl | 0.07 | 2.1 | 30 |

| 11 | 3-Biphenyl | 0.044 | 86 | ~2000 |

Data synthesized from multiple sources.[1][2] The core structure for this table is a 2-(4-sulfamoylanilino)purine.

SAR Insights for Kinase Inhibition:

-

Substitution at C6 is crucial: Unsubstituted purine (Compound 1) is inactive.

-

Alkoxy chains at C6 enhance potency: Increasing the length and branching of the alkoxy group generally improves CDK2 inhibition. Cycloalkyl ethers, particularly cyclohexyl (Compound 9), are highly potent.

-

Aromatic substitutions at C6 can provide high potency and selectivity: The biphenyl (B1667301) substituent in Compound 11 results in a remarkable ~2000-fold selectivity for CDK2 over the closely related CDK1.[1][2] This is attributed to the inhibitor stabilizing a specific conformation of the glycine-rich loop in CDK2 that is not favored in CDK1.[1]

Antiviral Activity

The this compound scaffold has also been explored for the development of antiviral agents. Modifications, particularly at the ribose or an acyclic side chain, play a critical role in their activity.

Table 2: Antiviral Activity of Selected this compound Analogs

| Compound ID | Modification | Virus | Assay | IC50 (µM) |

| 12 | 9-Arabinofuranosyl | VZV | Plaque Reduction | 0.8 |

| 13 | 9-(2'-deoxy-2'-fluoro-arabinofuranosyl) | VZV | Plaque Reduction | >100 |

| 14 | Acyclic seleno-acyclovir analog | HSV-1 | Plaque Reduction | 1.47 |

| 15 | Acyclic seleno-acyclovir analog | HSV-2 | Plaque Reduction | 6.34 |

Data synthesized from multiple sources.

SAR Insights for Antiviral Activity:

-

Sugar moiety is critical: The arabinofuranosyl derivative (Compound 12) shows potent anti-VZV activity, while the 2'-deoxy-2'-fluoro analog (Compound 13) is inactive.

-

Acyclic side chains can confer potent activity: The seleno-acyclovir analogs (Compounds 14 and 15) demonstrate significant anti-herpes simplex virus activity.

Anticancer Activity

The antiproliferative effects of these analogs are often linked to their kinase inhibitory activity, leading to cell cycle arrest and apoptosis.

Table 3: Antiproliferative Activity of this compound Analogs

| Compound ID | R Group at C6-position | Cell Line | Assay | GI50 (µM) |

| 16 | O-cHexyl (from Table 1) | Various Cancer Cell Lines | SRB | 0.1 - 1.0 |

| 17 | 3-Biphenyl (from Table 1) | Various Cancer Cell Lines | SRB | 0.05 - 0.5 |

| 18 | 9-(perbenzylated glucosyl) | Human Melanoma | SRB | ~5 |

| 19 | 2-acetamido-9-(perbenzylated glucosyl) | Human Melanoma | SRB | ~10 |

Data synthesized from multiple sources.

SAR Insights for Anticancer Activity:

-

Potent CDK2 inhibitors show strong antiproliferative activity: Compounds 16 and 17, which are potent CDK2 inhibitors, also exhibit significant growth inhibition in cancer cell lines.

-

Glycosylation can lead to micromolar anticancer activity: The perbenzylated glycosyl derivatives (Compounds 18 and 19) show antiproliferative effects, suggesting that targeting nucleoside transporters or metabolic pathways can be a viable strategy. These compounds have been shown to induce G2/M cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are representative protocols for key experiments cited in the evaluation of this compound analogs.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against CDK2.

Materials:

-

Recombinant human CDK2/Cyclin A2 enzyme

-

Histone H1 substrate

-

[-33P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in kinase reaction buffer.

-

In a microtiter plate, add the test compound dilutions, CDK2/Cyclin A2 enzyme, and Histone H1 substrate.

-

Initiate the kinase reaction by adding [-33P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [-33P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for quantifying the ability of a compound to inhibit the replication of a lytic virus.

Materials:

-

Susceptible host cell line (e.g., Vero cells for HSV)

-

Virus stock of known titer

-

Cell culture medium

-

Semi-solid overlay medium (e.g., medium containing carboxymethyl cellulose (B213188) or agarose)

-

Test compounds dissolved in DMSO

-

Crystal violet staining solution

Procedure:

-

Seed host cells in multi-well plates and grow to confluency.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

-

Infect the confluent cell monolayers with the virus-compound mixtures.

-

After an adsorption period (e.g., 1 hour), remove the inoculum and add the semi-solid overlay medium containing the corresponding compound concentration.

-

Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).

-

Fix the cells with a suitable fixative (e.g., 10% formalin).

-

Stain the cells with crystal violet solution and wash to visualize the plaques.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration relative to a virus-only control.

-

Determine the IC50 value, the concentration of compound that reduces the number of plaques by 50%.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound analogs.

Caption: A generalized workflow for the discovery and optimization of this compound analogs.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by purine analogs.

References

Methodological & Application

One-Step Synthesis of 2-Amino-6-chloropurine from Guanine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chloropurine is a critical intermediate in the synthesis of numerous antiviral and therapeutic nucleoside analogues. This document provides a detailed protocol for the efficient one-step synthesis of this compound from guanine (B1146940). The primary method described herein involves the direct chlorination of guanine using phosphorus oxychloride in the presence of a phase transfer catalyst. This process offers a streamlined route to the desired product, minimizing reaction steps and facilitating subsequent drug development and manufacturing processes.[1][2] This application note includes comprehensive experimental procedures, quantitative data summaries, and graphical representations of the reaction pathway and workflow to ensure reproducibility and scalability.

Introduction

The synthesis of purine (B94841) derivatives is a cornerstone of medicinal chemistry and drug discovery, with this compound serving as a key building block for a variety of pharmacologically active compounds. Traditional multi-step syntheses can be time-consuming and result in lower overall yields. The one-step chlorination of readily available guanine presents a more efficient and economical alternative. This protocol details a robust method utilizing phosphorus oxychloride as the chlorinating agent and a quaternary ammonium (B1175870) salt as a phase transfer catalyst to overcome the low solubility of guanine and drive the reaction to completion.[2][3]

Reaction Scheme

The overall chemical transformation is the conversion of the hydroxyl group of guanine (in its enol tautomeric form) to a chloro group.

Caption: One-step chlorination of guanine to this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported one-step synthesis protocols.

| Parameter | Method A | Method B | Method C |

| Starting Material | Guanine | Guanine | Diacetyl guanine |

| Chlorinating Agent | Phosphorus oxychloride | Phosphorus oxychloride | Phosphorus oxychloride |

| Phase Transfer Catalyst | Tetraethylamine chloride | Tetraethylammonium chloride | Triethymethylammonium chloride |

| Solvent | Acetonitrile | Acetonitrile | Acetonitrile |

| Reaction Time | Not Specified | 70 minutes (reflux) | 4 hours |

| Reaction Temperature | Not Specified | Reflux | 50°C |

| Yield | 72.1%[4] | 42%[1] | Not explicitly stated for the final product in the abstract |

| Purity (HPLC) | ≥ 98%[4] | Not Specified | Not Specified |

Experimental Protocols

Method A: High-Yield Synthesis

This protocol is adapted from a method reporting a high yield and purity.[4]

Materials:

-

Guanine

-

Phosphorus oxychloride (POCl₃)

-

Tetraethylamine chloride

-

Acetonitrile (CH₃CN)

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) solution

-

Hydrochloric acid (HCl) solution

-

Ethyl acetate (B1210297)

Procedure:

-

To a reaction flask, add guanine, tetraethylamine chloride, and acetonitrile.

-

While stirring, carefully add phosphorus oxychloride to the suspension.

-

Heat the reaction mixture under reflux for the specified time (monitoring by TLC or HPLC is recommended to determine completion).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid material and suspend it in cold deionized water.

-

Adjust the pH of the aqueous mixture to alkaline using a sodium hydroxide solution to dissolve the solid.

-

Neutralize the solution to pH 7 with a dilute hydrochloric acid solution.

-

Perform continuous extraction of the aqueous solution with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain this compound as a solid.

-

Further purification can be achieved by recrystallization.

Method B: Alternative Protocol

This protocol is based on a patented procedure.[1]

Materials:

-

Guanine (4.5 g, 30 mmol)

-

Tetraethylammonium chloride (7.46 g, 45 mmol, pre-dried monohydrate)

-

Phosphorus oxychloride (16.5 ml)

-

Acetonitrile (60 ml)

-

Deionized water

-

Aqueous sodium hydroxide

-

Dilute hydrochloric acid

-

Ethyl acetate

Procedure:

-

Combine guanine, pre-dried tetraethylammonium chloride, phosphorus oxychloride, and acetonitrile in a suitable reaction flask.

-

Heat the mixture under reflux for 70 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Filter the resulting solid material.

-

Suspend the filtered solid in deionized water.

-

Make the aqueous mixture alkaline with aqueous sodium hydroxide.

-

Adjust the pH back to 7 using dilute hydrochloric acid.

-

Continuously extract the mixture with ethyl acetate for 24 hours.

-

Evaporate the ethyl acetate extract to yield this compound as a white solid.

Experimental Workflow

The general workflow for the one-step synthesis of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Safety Precautions

-